molecular formula C22H22Cl2N4O2 B6483493 2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-[(2-chlorophenyl)methyl]acetamide CAS No. 1216589-35-3

2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-[(2-chlorophenyl)methyl]acetamide

Cat. No.: B6483493
CAS No.: 1216589-35-3
M. Wt: 445.3 g/mol
InChI Key: AWKLAKVYEOULKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-based acetamide derivative featuring a 4-chlorophenyl group at position 4 and a morpholine ring at position 3 of the pyrazole core. The acetamide side chain is substituted with a 2-chlorobenzyl group, which may enhance lipophilicity and influence target binding. Pyrazole derivatives are widely studied for their biological activities, including insecticidal, antifungal, and kinase inhibitory properties .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[4-(4-chlorophenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N4O2/c23-18-7-5-16(6-8-18)19-14-28(26-22(19)27-9-11-30-12-10-27)15-21(29)25-13-17-3-1-2-4-20(17)24/h1-8,14H,9-13,15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKLAKVYEOULKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN(C=C2C3=CC=C(C=C3)Cl)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-[(2-chlorophenyl)methyl]acetamide is a synthetic derivative of pyrazole known for its potential biological activities. Pyrazole derivatives are recognized for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H22ClN3O2C_{21}H_{22}ClN_3O_2. Its structural characteristics include:

  • Chlorophenyl groups : Contributing to its lipophilicity and potential receptor interactions.
  • Morpholine moiety : Known for enhancing solubility and biological activity.

Structural Formula

Molecular Structure 2[4(4chlorophenyl)3(morpholin4yl)1Hpyrazol1yl]N[(2chlorophenyl)methyl]acetamide\text{Molecular Structure }this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. A notable study reported that certain pyrazoline derivatives exhibited high selectivity against leukemia cell lines with GI50 values as low as 2.23 μM, indicating strong anticancer properties .

Cell Line GI50 (μM)
CCRF-CEM2.23
RPMI-82262.76

These findings suggest that this compound may exhibit similar or enhanced activity due to its structural components.

Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory properties. Research indicates that compounds within this class can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models. The specific mechanisms often involve the modulation of signaling pathways such as NF-kB and MAPK .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been well-documented. They exhibit activity against a range of pathogens, including bacteria and fungi. For example, studies have shown that certain derivatives possess significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

Case Studies

  • Cytotoxicity Study :
    • A study evaluated the cytotoxic effects of pyrazole derivatives on cancer cell lines. The results indicated that modifications in substituents significantly influenced the cytotoxic profile, with specific derivatives showing enhanced activity against multidrug-resistant cancer cells.
  • Anti-inflammatory Study :
    • In a model of induced inflammation, a pyrazole derivative similar to the compound was tested for its ability to reduce edema and inflammatory markers. The results showed a marked decrease in paw edema in treated animals compared to controls.

Comparison with Similar Compounds

N-[(2-Chlorophenyl)methyl]-2-[4-(4-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide ()

  • Key Difference : 4-Methylphenyl substituent instead of 4-chlorophenyl.
  • The morpholine ring retains solubility-enhancing properties .

2-[4-(3-Methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-[(3-methylphenyl)methyl]acetamide ()

  • Key Difference : 3-Methoxyphenyl and 3-methylbenzyl groups.
  • Impact : Methoxy groups improve solubility but may reduce metabolic stability due to oxidative demethylation. The 3-methylbenzyl substituent could alter steric interactions compared to 2-chlorobenzyl .

Acetamide Side Chain Variations

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ()

  • Key Difference: Chloroacetamide linked to a cyano-substituted pyrazole.
  • Impact: The cyano group increases electrophilicity, enhancing reactivity in insecticidal applications (e.g., Fipronil derivatives). However, it may reduce selectivity compared to morpholine-containing analogs .

N-(2-Chlorobenzyl)-2-({4-(4-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide ()

  • Key Difference : Triazole core with sulfanyl linkage.
  • Impact : The triazole ring and sulfur atom may improve hydrogen bonding and metal coordination, respectively. However, the complex structure could reduce synthetic yield .

Physicochemical and Spectroscopic Properties

Compound Molecular Weight IR Key Bands (cm⁻¹) HRMS [M+H]+ (Observed)
Target Compound ~430 Not reported Not reported
6m () 393.11 3291 (–NH), 1678 (C=O) 393.1112
Compound 295.12 Not reported Not reported
  • Note: The target compound’s morpholine group likely contributes to a higher molecular weight (~430 vs. 393.11 for 6m) and improved solubility compared to non-polar analogs .

Insecticidal and Antifungal Activity

  • Target Compound: Predicted activity based on structural similarity to 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (), which is an intermediate for Fipronil derivatives. Morpholine may reduce toxicity while maintaining efficacy .
  • N-Pyrazole Derivatives : Exhibit broad-spectrum antifungal activity, with EC₅₀ values <10 μM in some cases. Chlorine substituents enhance membrane penetration .

Kinase Inhibition

  • Morpholine-Containing Analogs (e.g., ): Demonstrated CDK5/p25 inhibition (IC₅₀ ~0.5 μM) due to hydrogen bonding with ATP-binding pockets. The 2-chlorobenzyl group in the target compound may enhance hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.